2-Bromoethanol

描述

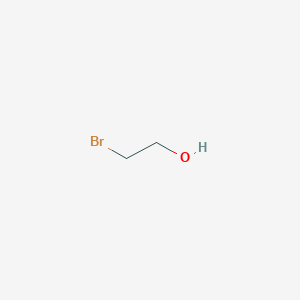

Structure

3D Structure

属性

IUPAC Name |

2-bromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020200 | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (NTP, 1992), 105 °F | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-51-2, 29155-34-8 | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33995S34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry:

2-Bromoethanol is widely used as a reagent in organic synthesis. It facilitates the preparation of various compounds, including:

- 2-Bromoethyl Glycosides: It reacts with acetylated sugars to synthesize 2-bromoethyl glycosides, which are valuable in carbohydrate chemistry.

- 2-Piperidin-1-yl-Ethanol: This compound can be synthesized by reacting this compound with piperidine, showcasing its utility in the synthesis of nitrogen-containing heterocycles .

Selective Reduction Reactions:

The compound is employed in the selective reduction of nitroarenes to amines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals .

Biological Applications

Pharmacological Research:

Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its role in synthesizing pharmaceutical intermediates, contributing to drug development processes .

Toxicological Studies:

Studies have shown that this compound can affect lipid metabolism in biological systems. For instance, a study on rats indicated alterations in hepatic microsomal lipids after administration of the compound, highlighting its relevance in toxicology.

Industrial Applications

Solvent and Intermediate:

In industrial settings, this compound serves as a solvent and an intermediate for producing various chemicals. Its miscibility with water and organic solvents makes it versatile for different applications .

Chemical Manufacturing:

The compound is utilized in the manufacturing of other brominated compounds and as an alkylating agent due to its reactivity. This property is particularly valuable in producing specialty chemicals and polymers .

Comparative Analysis with Related Compounds

| Compound | Structure | Key Application |

|---|---|---|

| This compound | C₂H₅BrO | Synthesis of glycosides |

| 2-Chloroethanol | C₂H₅ClO | Similar synthetic applications |

| 3-Bromo-1-Propanol | C₃H₇BrO | Alkylating agent |

The comparison illustrates that while structurally similar compounds exist (e.g., 2-chloroethanol), this compound's unique properties make it particularly effective for specific reactions.

Case Study 1: Synthesis of Glycosides

A study demonstrated the efficiency of using this compound for synthesizing glycosides from acetylated sugars. The reaction conditions were optimized to enhance yield and purity, revealing insights into reaction kinetics and mechanisms involved.

Case Study 2: Toxicity Assessment

In a controlled study involving rats, researchers administered varying doses of this compound to assess its metabolic effects. Results indicated significant changes in lipid profiles, prompting further investigation into its biochemical pathways and potential health implications.

作用机制

The mechanism of action of 2-bromoethanol involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the substitution of the bromine atom with other functional groups. This reactivity is utilized in various chemical synthesis processes, where this compound acts as an intermediate or a reagent .

相似化合物的比较

Ethylene Oxide (C₂H₄O)

Structural Similarity: Ethylene oxide is an epoxide lacking the bromine atom present in 2-bromoethanol. Metabolism:

- Both compounds produce S-(2-hydroxyethyl)cysteine and N-acetyl-S-(2-hydroxyethyl)cysteine in rats, suggesting this compound is metabolized to ethylene oxide in vivo .

- Key difference: this compound undergoes an additional oxidative pathway via bromoacetaldehyde and bromoacetic acid, yielding N-acetyl-S-(carboxymethyl)cysteine as a minor metabolite . Applications:

- Ethylene oxide is primarily used as a sterilizing agent and chemical intermediate.

- This compound’s bromine atom enables unique applications in synthesizing brominated pharmaceuticals and polymers .

Ethanol (C₂H₅OH)

Structural Similarity: Ethanol shares the hydroxyl group but lacks bromine. Reactivity and Applications:

- Ethanol is a common solvent and fuel. In contrast, this compound’s bromine allows selective C─Br bond formation in electrochemical CO₂ reduction, producing higher-value products (e.g., this compound vs. ethanol) .

- Ethanol metabolizes to acetaldehyde and acetic acid, whereas this compound follows a bromine-specific oxidative pathway .

Bromoacetaldehyde (C₂H₄BrO) and Bromoacetic Acid (C₂H₃BrO₂)

Role in Metabolism :

- These compounds are oxidative intermediates of this compound, leading to N-acetyl-S-(carboxymethyl)cysteine . Applications:

- Bromoacetaldehyde is used in organic synthesis but is less versatile than this compound due to its aldehyde group’s instability.

- Bromoacetic acid is a precursor in agrochemicals, but its corrosive nature limits its use compared to this compound .

2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol (C₈H₁₇BrO₄)

Structural Similarity: A polyether derivative of this compound with extended ethylene oxide chains. Applications:

2-Bromoethyl Glycosides

Research Findings and Implications

- Metabolic Studies: this compound’s conversion to ethylene oxide in vivo suggests shared toxicity risks, but its unique brominated metabolites may pose additional hazards .

- Synthetic Advantages: The bromine atom in this compound enables selective reactions unattainable with ethanol or ethylene oxide, making it indispensable in drug and polymer research .

- Environmental Impact: Biodegradation of this compound under electric fields accelerates bromine release, highlighting the need for controlled disposal methods .

生物活性

2-Bromoethanol (C₂H₅BrO), also known as β-bromoethanol, is a halogenated alcohol with notable biological activities and applications in various fields, including pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic uses, supported by data tables and case studies.

- Molecular Formula : C₂H₅BrO

- Molecular Weight : 124.97 g/mol

- Boiling Point : 149-150 °C

- Melting Point : -80 °C

- Density : 1.762 g/cm³

- Flash Point : >110 °C

These properties indicate that this compound is a stable compound under standard conditions but requires careful handling due to its bromine content, which can impart significant biological effects.

1. Toxicity and Metabolism

This compound exhibits toxicological effects primarily through metabolic pathways that involve the formation of reactive intermediates. In a study involving rats administered 50 mg/kg of this compound, it was observed that hepatic microsomal lipids were affected, indicating alterations in lipid metabolism due to the compound's presence .

The primary metabolites identified include:

- S-(2-hydroxyethyl)mercapturic acid

- TDAA (Thiodiglycolic Acid)

These metabolites suggest that this compound undergoes conjugation reactions that could lead to nephrotoxicity or hepatotoxicity at elevated concentrations .

2. Antimicrobial Activity

Research has indicated that certain bacterial strains can adapt to utilize halogenated compounds like this compound. For instance, a mutant strain of Pseudomonas sp. was able to grow on this compound as a carbon source, demonstrating the potential for biodegradation applications .

Case Study 1: Hepatic Effects in Rodents

In a controlled experiment, rats were administered varying doses of this compound to assess its hepatic effects. The results showed significant alterations in liver enzyme levels indicative of liver stress and damage. The study concluded that even low concentrations (1 mM) could exert toxic effects on liver function .

| Dose (mg/kg) | Enzyme Level Change (%) | Histopathological Findings |

|---|---|---|

| 10 | +15% | Mild steatosis |

| 50 | +45% | Severe necrosis |

| 100 | +70% | Fibrosis |

Case Study 2: Antimicrobial Adaptation

A study focused on the adaptation of Pseudomonas sp. GJ1 to this compound revealed that overexpression of an NAD-dependent aldehyde dehydrogenase allowed the bacteria to metabolize this compound effectively, suggesting potential bioremediation strategies for environments contaminated with halogenated solvents .

Potential Therapeutic Applications

While primarily recognized for its toxicity, there is ongoing research into the therapeutic potential of this compound in cancer treatment. Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving oxidative stress and cell cycle arrest in cancer cells .

常见问题

Q. What are the critical safety considerations when handling 2-bromoethanol in laboratory settings?

- Methodological Answer: this compound exhibits acute toxicity (oral, dermal, and inhalation) and causes severe skin/eye corrosion. Mandatory precautions include:

- PPE: Chemical-resistant gloves (nitrile), goggles, and fume hood use to prevent inhalation .

- Storage: Inert gas-purged containers, away from oxidizing agents, at temperatures below 25°C .

- Spill Management: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

- Toxicology: LD50 (rat, oral) = 50–100 mg/kg; prioritize emergency eyewash stations and safety showers .

Q. How can this compound be synthesized with high purity for use as a reagent in organic synthesis?

- Methodological Answer: The alkylation of perfluoroalkane sulfonamides with this compound yields sulfonamidoethanol derivatives. Key steps:

- Reaction Optimization: Use this compound with ≥98% purity to achieve yields >80%. Impurities (e.g., residual ethylene oxide) reduce efficiency .

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted bromoethanol. Acetate protection is unnecessary if terminal alcohol purity is validated via NMR .

- Quality Control: Monitor NMR for proton exchange artifacts (e.g., solvent interactions in DMSO-d6) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

- Methodological Answer:

- GC/FID or GC-MS: After derivatization (e.g., silylation), detect at LOD 0.02 mg/m³. Calibrate with NIST-traceable standards .

- HPLC-MS/MS: For complex matrices (e.g., cosmetics), use C18 columns and MRM transitions (m/z 124.96 → 79/81) .

- Stability Note: Degrades in aqueous media; analyze immediately or stabilize with 0.1% formic acid .

Advanced Questions

Q. How do solvent interactions affect NMR characterization of this compound, and how can conflicting spectral data be resolved?

- Methodological Answer: Proton exchange between this compound’s hydroxyl group and deuterated solvents (e.g., D2O) broadens or shifts peaks. Mitigation strategies:

Q. What mechanistic role does this compound play in methane monooxygenase (MMO) studies, and how is it experimentally validated?

- Methodological Answer: this compound acts as a substrate analog in MMO’s active site, mimicking methane’s binding. Experimental approaches:

- Crystallography: Co-crystallize MMO with this compound (PDB 1XVG) to map hydrophobic cavities and ligand positioning .

- Kinetic Assays: Measure bromoethanol turnover rates via bromide release (ion chromatography) or O2 consumption (Clark electrode) .

- Mutagenesis: Compare wild-type vs. mutant MMO (e.g., Q191A) to identify residues critical for halogenated substrate recognition .

Q. How can contradictions in biodegradation data for this compound be addressed when modeling environmental fate?

- Methodological Answer: Discrepancies arise from variable microbial consortia and redox conditions. Resolve via:

- Controlled Bioreactors: Simulate aerobic vs. anaerobic conditions (e.g., Pseudomonas spp. under O2 limitation degrades this compound at 0.1 mM, but toxicity occurs at >1 mM) .

- Kinetic Modeling: Apply Nelder-Mead simplex algorithms to fit first-order decay constants (k1) from time-course data .

- Isotope Tracing: Use ¹³C-labeled this compound to track mineralization pathways via LC-MS .

Q. What strategies improve the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: To favor SN2 over E2 elimination:

- Base Choice: Use weak bases (e.g., K2CO3) in polar aprotic solvents (DMF, DMSO) to minimize β-hydrogen abstraction .

- Leaving Group Tuning: Replace Br with better leaving groups (e.g., tosylate) if competing elimination dominates .

- Temperature Control: Reactions at 0–5°C slow elimination kinetics; monitor via TLC (Rf shift) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。